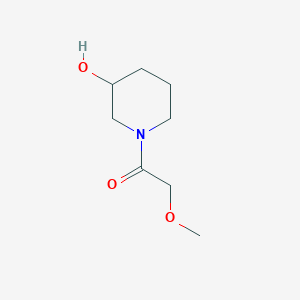
3,4-Dihydroxybenzaldehyde-formyl-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybenzaldehyde-formyl-13C is a compound that features a carbon-13 isotope labeling at the formyl groupThe carbon-13 labeling allows for its use in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy for tracking metabolic pathways and studying molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde-formyl-13C typically involves the incorporation of a carbon-13 isotope into the formyl group of 3,4-dihydroxybenzaldehyde. This can be achieved through various synthetic routes, including:
Formylation Reaction:
Isotope Labeling: The carbon-13 isotope can be introduced using labeled precursors or reagents, such as carbon-13 labeled formic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
化学反应分析
Types of Reactions
3,4-Dihydroxybenzaldehyde-formyl-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Protocatechuic acid.
Reduction: 3,4-Dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
科学研究应用
3,4-Dihydroxybenzaldehyde-formyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 3,4-Dihydroxybenzaldehyde-formyl-13C involves its interaction with molecular targets through its formyl and hydroxyl groups. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The compound can inhibit oxidative DNA damage and apoptosis through its antioxidant activity .
相似化合物的比较
Similar Compounds
3,4-Dihydroxybenzaldehyde: The non-labeled version of the compound.
Protocatechuic Acid: An oxidized form of 3,4-dihydroxybenzaldehyde.
3,4-Dihydroxybenzyl Alcohol: A reduced form of 3,4-dihydroxybenzaldehyde
Uniqueness
3,4-Dihydroxybenzaldehyde-formyl-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR studies. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C7H6O3 |
|---|---|
分子量 |
139.11 g/mol |
IUPAC 名称 |
3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i4+1 |
InChI 键 |
IBGBGRVKPALMCQ-AZXPZELESA-N |
手性 SMILES |
C1=CC(=C(C=C1[13CH]=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


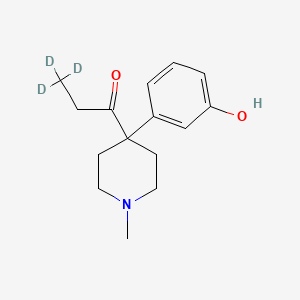
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
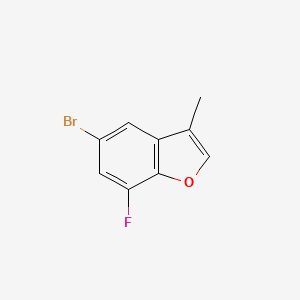
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)


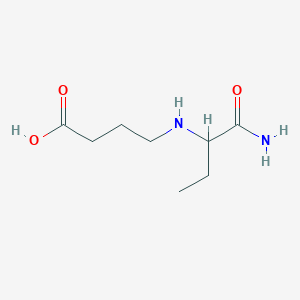

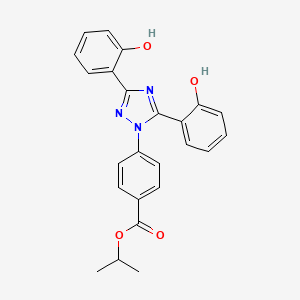
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)



